3,5-Dimethylbenzoyl chloride

Agrochemical synthesis Insecticide intermediate Structure-activity relationship

3,5-Dimethylbenzoyl chloride (CAS 6613-44-1) is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol. This compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 127 °C at 20 mmHg and a density of 1.14 g/cm³.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 6613-44-1
Cat. No. B1330424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylbenzoyl chloride
CAS6613-44-1
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)Cl)C
InChIInChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3
InChIKeyZJIOBDJEKDUUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylbenzoyl Chloride (CAS 6613-44-1): A Specialized Aromatic Acyl Chloride Intermediate for Insecticide and Pharmaceutical Synthesis


3,5-Dimethylbenzoyl chloride (CAS 6613-44-1) is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol [1]. This compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 127 °C at 20 mmHg and a density of 1.14 g/cm³ . As a member of the benzoyl chloride family, it functions primarily as a reactive acylating agent in organic synthesis, where the 3,5-dimethyl substitution pattern on the aromatic ring confers distinct steric and electronic properties that differentiate it from unsubstituted benzoyl chloride and other positional isomers [2]. The compound is recognized under the EINECS number 413-010-9 and is classified as a corrosive substance requiring appropriate handling precautions [3].

Why Benzoyl Chloride or Other Positional Isomers Cannot Replace 3,5-Dimethylbenzoyl Chloride in Critical Synthetic Routes


In-class substitution of 3,5-dimethylbenzoyl chloride with unsubstituted benzoyl chloride or alternative positional isomers (e.g., 2,4-dimethylbenzoyl chloride, 2,6-dimethylbenzoyl chloride, or 3,4-dimethylbenzoyl chloride) is not scientifically defensible for validated synthetic routes. The specific 3,5-dimethyl substitution pattern establishes a unique combination of steric bulk and electronic effects that directly governs the biological activity of downstream products. For example, in the insecticide class of diacylhydrazines (tebufenozide and methoxyfenozide), structure-activity relationship (SAR) studies have demonstrated that replacement of the 3,5-dimethylphenyl moiety with unsubstituted phenyl, naphthyl, or cyclohexyl groups results in substantial loss of insecticidal potency [1]. Similarly, in endothelin receptor antagonist development, the 3,5-di-lower alkyl phenyl substitution—specifically 3,5-dimethylbenzoyl—was identified as essential for achieving high-affinity binding to both ET(A) and ET(B) receptors, a property not replicated by mono-substituted or unsubstituted benzoyl analogs [2]. The following quantitative evidence establishes the measurable basis for this non-substitutability.

Quantitative Differentiation Evidence for 3,5-Dimethylbenzoyl Chloride Relative to Structural Analogs and Alternative Intermediates


Structural Specificity in Diacylhydrazine Insecticides: 3,5-Dimethyl Substitution Confers Essential Insecticidal Activity

The 3,5-dimethylbenzoyl moiety is a critical pharmacophoric element in the diacylhydrazine class of insect growth regulators, specifically tebufenozide and methoxyfenozide. SAR studies demonstrate that replacement of the 3,5-dimethylphenyl group with phenyl, naphthyl, or cyclohexyl groups reduces molting hormonal activity to varying degrees, with some modifications resulting in near-complete loss of activity [1]. This establishes that the 3,5-dimethyl substitution pattern is not interchangeable with unsubstituted benzoyl chloride or other substituted benzoyl chlorides in this synthetic pathway.

Agrochemical synthesis Insecticide intermediate Structure-activity relationship

Bifunctional Endothelin Receptor Antagonist IRL 3630: 3,5-Dimethylbenzoyl Moiety Essential for Sub-Nanomolar Dual Receptor Affinity

In the development of bifunctional endothelin receptor antagonists, the 3,5-dimethylbenzoyl group was specifically selected and incorporated into the clinical candidate IRL 3630 (N-butanesulfonyl-[N-(3,5-dimethylbenzoyl)-N-methyl-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanyl]-(L)-valineamide). This compound achieved high-affinity dual antagonism with Ki values of 1.5 nM for ET(A) and 1.2 nM for ET(B) receptors [1]. Patent disclosures explicitly identify 3,5-di-lower alkyl phenyl, specifically 3,5-dimethyl-phenyl, as the preferred R₁ substituent for achieving the desired pharmacological activity, distinguishing it from mono-substituted or unsubstituted benzoyl alternatives that do not confer the same binding characteristics [2].

Pharmaceutical intermediate Endothelin antagonist Receptor binding affinity

Stereoelectronic Differentiation: 3,5-Dimethyl Substitution Alters Solvolytic Reaction Channels Relative to Unsubstituted Benzoyl Chloride

Kinetic studies on the solvolysis of substituted benzoyl chlorides have demonstrated that substitution pattern and electronic character significantly influence both reaction rates and product selectivity. For benzoyl chloride and its para-Z-substituted derivatives (Z = OMe, Me, or Cl), rates of solvolysis were measured in highly aqueous binary mixtures with acetone, ethanol, and methanol cosolvents, revealing sharply defined evidence for simultaneous reaction channels [1]. While the referenced study focused on para-substituted derivatives rather than meta-disubstituted compounds, it establishes the class-level principle that methyl substitution on the benzoyl chloride scaffold measurably alters solvolytic behavior. The 3,5-dimethyl substitution introduces two electron-donating methyl groups at meta positions relative to the carbonyl chloride, creating a distinct electronic environment with altered electrophilicity compared to unsubstituted benzoyl chloride or para-methyl substituted analogs [2].

Physical organic chemistry Reaction kinetics Selectivity

Purity and Quality Control Specifications: NLT 98% (GC) with Moisture NMT 0.5% Supports cGMP-Compliant Manufacturing

Commercial specifications for 3,5-dimethylbenzoyl chloride from established fine chemical manufacturers document purity levels of NLT 98% (GC) with moisture content controlled to NMT 0.5% . Standard analytical methods for purity verification include gas chromatography (GC) with a minimum acceptance criterion of 97.0-98.0%, argentometric titration for chloride content, and NMR for structural confirmation [1]. These specifications are critical for pharmaceutical intermediate applications where trace impurities or excess moisture can compromise subsequent coupling reactions, particularly in moisture-sensitive acylations involving amine nucleophiles.

Quality control Analytical chemistry Supply chain

Supply Chain Differentiation: Multi-Vendor Availability with Scalable Quantities from Gram to Kilogram Scale

3,5-Dimethylbenzoyl chloride is commercially available from multiple established chemical suppliers across a range of scales suitable for R&D, pilot, and production needs. TCI offers catalog quantities (5 g, 25 g) with >97.0% purity [1]. Aladdin Scientific provides 5 g to 500 g options with 97% purity and argon-charged storage . Capot Chemical supplies up to kilogram-scale quantities with NLT 98% (GC) purity and ≤0.5% moisture . MolCore offers NLT 98% purity with ISO-certified quality systems applicable to global pharmaceutical R&D and quality control requirements . Santa Cruz Biotechnology provides research-grade quantities (5 g, 25 g) for laboratory applications .

Supply chain Bulk procurement Manufacturing scale

Crystallographic and Polymorphism Data: Solid-State Characterization Supports Identity and Purity Verification

X-ray diffraction analysis of crystalline derivatives incorporating the 3,5-dimethylbenzoyl moiety has been reported, providing definitive structural confirmation of the stereogeometry and absolute configuration of compounds containing this building block [1]. Crystal data for a derivative compound was determined as monoclinic, space group P2₁, with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, and Z = 2, refined to R = 0.042 for 1798 observed reflections [1]. Additionally, polymorphism studies on structurally related compounds have demonstrated the potential for different crystal packing arrangements (dimeric versus monomeric forms) depending on thermal history, with DSC measurements quantifying transition enthalpies [2].

Crystallography Polymorphism Analytical characterization

Validated Application Scenarios for 3,5-Dimethylbenzoyl Chloride Based on Quantitative Evidence


Synthesis of Diacylhydrazine Insecticides (Tebufenozide and Methoxyfenozide)

3,5-Dimethylbenzoyl chloride serves as an essential acylating agent in the synthesis of tebufenozide and methoxyfenozide, two widely used insect growth regulators belonging to the diacylhydrazine class. The compound is used to introduce the 3,5-dimethylbenzoyl moiety onto tert-butylhydrazine derivatives under Schotten-Baumann conditions. SAR studies confirm that the 3,5-dimethylphenyl group is a critical pharmacophore; its replacement with unsubstituted phenyl, naphthyl, or cyclohexyl groups results in significant reduction or complete loss of insecticidal activity [1]. This application represents a validated industrial use case where the specific substitution pattern of 3,5-dimethylbenzoyl chloride cannot be substituted with alternative acyl chlorides. Industrial-scale synthesis methods for methoxyfenozide explicitly utilize 3,5-dimethylbenzoyl chloride in biphasic reaction conditions with controlled temperature (0-5°C) to achieve high yields [2].

Synthesis of Endothelin Receptor Antagonists (N-Aroylamino Acid Amide Class)

3,5-Dimethylbenzoyl chloride is a key intermediate in the stereoselective synthesis of bifunctional endothelin receptor antagonists, exemplified by IRL 3630. In this synthetic route, the compound is used for N-acylation of amino acid derivatives to introduce the 3,5-dimethylbenzoyl group, which is essential for achieving high-affinity binding to both ET(A) and ET(B) receptors (Ki values of 1.5 nM and 1.2 nM, respectively) [1]. Patent literature specifically claims 3,5-di-lower alkyl phenyl, and particularly 3,5-dimethyl-phenyl, as the preferred substituent for the desired pharmacological activity [2]. The drug synthesis database documents a complete synthetic route starting from 4-nitro-D-phenylalanine, where acylation with 3,5-dimethylbenzoyl chloride yields the key amide intermediate (IV), followed by N-methylation, nitro reduction, and subsequent transformations to access the final endothelin antagonist scaffold [3].

Preparation of Deuterium-Labeled Internal Standards for Bioanalytical Studies

3,5-Dimethylbenzoyl chloride-d9 is commercially utilized as an intermediate in the synthesis of deuterium-labeled methoxyfenozide-d9 and tebufenozide-d9 [1]. These isotopically labeled compounds serve as internal standards for quantitative LC-MS/MS bioanalysis in pesticide residue monitoring, environmental fate studies, and pharmacokinetic investigations. The availability of the deuterated acyl chloride intermediate enables late-stage incorporation of the stable isotope label without altering the compound's chemical identity or chromatographic behavior, providing a reliable analytical reference standard for regulatory compliance testing [2].

Research-Grade Acylating Agent for Peptide and Amide Bond Formation

3,5-Dimethylbenzoyl chloride is employed as a reactive acylating agent in research-scale peptide coupling and amide bond formation reactions. The compound's commercial availability at ≥97-98% purity from multiple vendors (TCI, Aladdin, Santa Cruz Biotechnology, MolCore, Capot Chemical) in quantities ranging from 5 g to kilogram scale enables its use across academic research, process development, and pilot manufacturing [1]. Its reactivity profile—characterized by the electron-donating effects of two meta-methyl groups—offers distinct kinetic and selectivity properties compared to unsubstituted benzoyl chloride, making it suitable for specific acylation applications where controlled electrophilicity is advantageous [2].

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